molecular formula C12H18N2O B087670 1-(2-Phenoxyethyl)piperazine CAS No. 13484-37-2

1-(2-Phenoxyethyl)piperazine

Cat. No. B087670
CAS RN: 13484-37-2
M. Wt: 206.28 g/mol
InChI Key: PTJSLCXRMMGRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Phenoxyethyl)piperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(2-Phenoxyethyl)piperazine is C12H18N2O . The InChI Code is 1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 .


Physical And Chemical Properties Analysis

1-(2-Phenoxyethyl)piperazine is a white, crystalline solid with a melting point of 52°C and a boiling point of 230°C. It is soluble in water, alcohol, and acetone.

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Environmental Science and Pollution Research .

Comprehensive and Detailed Summary of the Application

The compound “1-(2-Phenoxyethyl)piperazine” is used in the process of carbon dioxide (CO2) absorption, specifically in the post-combustion CO2 capture process . This process is crucial for decarbonizing CO2 from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .

Detailed Description of the Methods of Application or Experimental Procedures

The kinetics of absorption of CO2 in aqueous 1-(2-Phenoxyethyl)piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of 1-(2-Phenoxyethyl)piperazine in an aqueous solution ranging from 0.1 to 0.4 . One of the critical parameters of the kinetic study is Henry’s constant which is determined experimentally using another stirred cell reactor at a similar temperature and pressure range .

Thorough Summary of the Results or Outcomes Obtained

for 0.1 wt fr. of 1-(2-Phenoxyethyl)piperazine at 313 K with an initial CO2 partial pressure of 10 kPa . The temperature dependency relation of the second-order reaction rate constant, , is found to be using the Arrhenius equation . The activation energy of 0.3 wt fr. 1-(2-Phenoxyethyl)piperazine is found to be 42.42 kJ/mol .

2. Synthesis of Piperazine Derivatives

Specific Scientific Field

The specific scientific field is Chemistry of Heterocyclic Compounds .

Comprehensive and Detailed Summary of the Application

“1-(2-Phenoxyethyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Detailed Description of the Methods of Application or Experimental Procedures

The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Thorough Summary of the Results or Outcomes Obtained

The synthesis of piperazine derivatives has been successful and these compounds have shown a wide range of biological activities .

3. Anticancer Agents

Specific Scientific Field

The specific scientific field is Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

Piperazine heterocycles, including “1-(2-Phenoxyethyl)piperazine”, have potential as anticancer agents . The biological applications of piperazine derivatives and their attached heterocyclic derivatives have drawn research interest in recent years because of their wide range of biological activities .

Detailed Description of the Methods of Application or Experimental Procedures

The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .

Thorough Summary of the Results or Outcomes Obtained

Piperazine derivatives have shown promising results in anticancer activity .

4. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

“1-(2-Phenoxyethyl)piperazine” is used in the synthesis of potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is synthesized and then tested for its inhibitory activity against AChE and BChE .

Thorough Summary of the Results or Outcomes Obtained

The compound has shown promising results as an inhibitor of AChE and BChE .

5. Scaffold-Based Drug Design

Specific Scientific Field

The specific scientific field is Medicinal Chemistry Research .

Comprehensive and Detailed Summary of the Application

“1-(2-Phenoxyethyl)piperazine” is used in scaffold-based drug design . This approach is a recent aspect of medicinal chemistry that provides a faster and more efficient road in drug discovery . Phenoxyethyl piperidine and morpholine derivatives have various pharmacological activities, from antitussive to anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .

Detailed Description of the Methods of Application or Experimental Procedures

The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .

Thorough Summary of the Results or Outcomes Obtained

These compounds exhibit high anticholinergic and H3 inverse agonistic activities . They have been used in the development of novel medications for Alzheimer’s disease, malaria, cancer, and various other illnesses .

6. Synthesis of Substituted Piperazines

Specific Scientific Field

The specific scientific field is Chemistry of Heterocyclic Compounds .

Comprehensive and Detailed Summary of the Application

“1-(2-Phenoxyethyl)piperazine” is used in the synthesis of substituted piperazines . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Detailed Description of the Methods of Application or Experimental Procedures

The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Thorough Summary of the Results or Outcomes Obtained

The synthesis of substituted piperazines has been successful and these compounds have shown a wide range of biological activities .

Safety And Hazards

1-(2-Phenoxyethyl)piperazine can cause skin irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not be ingested or inhaled, and contact with skin or eyes should be avoided .

properties

IUPAC Name

1-(2-phenoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSLCXRMMGRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283416
Record name 1-(2-phenoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenoxyethyl)piperazine

CAS RN

13484-37-2
Record name 13484-37-2
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Record name 1-(2-phenoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Phenoxyethyl)piperazine
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Synthesis routes and methods I

Procedure details

The procedure of Example 2 was repeated in entirety substituting 57.0 g (0.27 moles) of 2-bromoethyl phenyl ether for 4-phenoxybutyl bromide, using 61.6 g (0.54 moles) of 1-formylpiperazine in 300 ml of 2-propanol and refluxing the mixture for 8 hours. Evaporation of the final dried chloroform extracts gave 35 g of 1-[2-phenoxyethyl]piperazine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure of Example 6 was repeated, substituting 57.0 g (0.27 moles) of 2-bromoethyl phenyl ether for 2-bromoethyl p-bromophenyl ether, using 61.6 g (0.54 moles) of 1-formylpiperazine in 300 ml of 2-propanol and refluxing the mixture for 8 hours. Evaporation of the final dried chloroform extracts gave 35 g of 1-[2-phenoxyethyl]piperazine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Piperazine (2.15 g) and 2-phenoxyethyl bromide (1.00 g) were dissolved in tetrahydrofuran (30 ml), and the mixture was stirred at 40 to 60° C. for 36 hours. The reaction solution was evaporated, and aqueous saturated sodium bicarbonate and diethyl ether were added to the residue, and the aqueous layer was partitioned. Methylene chloride was added to the aqueous layer, and the organic layer was partitioned. The organic layer was dried over sodium sulfate anhydrous and evaporated, whereby the title compound (664 mg, 65%) was obtained.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Marona, M Kubacka, B Filipek… - Die Pharmazie-An …, 2011 - ingentaconnect.com
A series of different 1,4-substituted piperazine derivatives (1–11) was synthesized. It comprised 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives (1–5); 1,4-bis(…
Number of citations: 26 www.ingentaconnect.com
V Valenta, Z Prošek, J Metyšová… - Collection of …, 1985 - cccc.uochb.cas.cz
The title compounds Iab-Viab were prepared by substitution reactions of 2,11-dichloro- and 2,10-dichloro-10,11-dihydrodibenzo[b,f]thiepin with 1-(2-methoxyethyl)piperazine, 1-(3-…
Number of citations: 1 cccc.uochb.cas.cz
B Filipek, D Maci¹g - J. Pharmacol, 2004 - if-pan.krakow.pl
Theophylline (1, 3-dimethyl-3, 7-dihydro-1H-purine-2, 6-dione) and a number of its salts and 7-substituted derivatives exhibit multidirectional pharmacological properties. Their activities …
Number of citations: 7 if-pan.krakow.pl
S Dei, M Coronnello, G Bartolucci, D Manetti… - European Journal of …, 2018 - Elsevier
A series of 1,4-substituted arylalkyl piperazine derivatives were synthesized and studied with the aim to obtain potent P-gp-dependent multidrug-resistant (MDR) reversers. The new …
Number of citations: 19 www.sciencedirect.com
M Staszewski, K Walczyński - Medicinal Chemistry Research, 2013 - Springer
In this study, a series of 1-phenoxyalkyl-4-[(N,N-disubstitutedamino)alkyl]piperazine derivatives has been prepared and in vitro tested as H 3 -receptor antagonists (electrically evoked …
Number of citations: 6 link.springer.com
C Macleod, BI Martinez-Teipel… - Journal of …, 2006 - ACS Publications
The microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes is reported. The synthesis relies on the direct annulation …
Number of citations: 34 pubs.acs.org
B Capuano, IT Crosby, EJ Lloyd… - Australian journal of …, 2008 - CSIRO Publishing
We report the synthesis and preliminary pharmacological activity of a new series of tricyclic analogues of clozapine as potential antipsychotic agents for the treatment of schizophrenia. …
Number of citations: 16 www.publish.csiro.au
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
N Szkaradek, D Sypniewski… - Anti-Cancer Agents …, 2016 - ingentaconnect.com
A series of 15 derivatives of xanthone were synthesized and evaluated for the anticancer activity. The structure of the tested compounds was diversified to establish structureactivity …
Number of citations: 12 www.ingentaconnect.com
D Włodarski - 2015 - ruj.uj.edu.pl
w j. polskim: Niniejsza praca dotyczy syntezy związków z grupy pochodnych odpowiednich 1-(2-fenoksyetylo) piperazyny i 3-(2-metoksyfenoksy) propyloaminy o spodziewanej …
Number of citations: 0 ruj.uj.edu.pl

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